molecular formula C7H14N2O3S B15230241 (S)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide

(S)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide

Cat. No.: B15230241
M. Wt: 206.27 g/mol
InChI Key: YMWCDHNTBMRDMV-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide is a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxidothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The oxidation of 5-aryloxy- and 5-phenylsulfanyl-3-bromo-1,2,4-triazoles using hydrogen peroxide is another method to obtain the desired compound . These reactions are usually carried out under controlled conditions to ensure the formation of the thietane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the carbon atoms adjacent to the sulfur.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and phenolates are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfur-containing ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and result in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino and butanamide groups allows for additional interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

(2S)-2-amino-N-(1,1-dioxothietan-3-yl)butanamide

InChI

InChI=1S/C7H14N2O3S/c1-2-6(8)7(10)9-5-3-13(11,12)4-5/h5-6H,2-4,8H2,1H3,(H,9,10)/t6-/m0/s1

InChI Key

YMWCDHNTBMRDMV-LURJTMIESA-N

Isomeric SMILES

CC[C@@H](C(=O)NC1CS(=O)(=O)C1)N

Canonical SMILES

CCC(C(=O)NC1CS(=O)(=O)C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.